Sodium 1-hydroxy-3-(quinolin-6-yl)propane-1-sulfonate
Description
Sodium 1-hydroxy-3-(quinolin-6-yl)propane-1-sulfonate is a sulfonate derivative featuring a quinolin-6-yl substituent. Quinoline rings are aromatic heterocycles known for their electron-deficient nature, which influences reactivity and intermolecular interactions. The compound’s structure comprises a sulfonate group (-SO₃⁻Na⁺) at position 1 of the propane chain, a hydroxyl group at the same carbon, and a quinolin-6-yl moiety at position 2.
Properties
IUPAC Name |
sodium;1-hydroxy-3-quinolin-6-ylpropane-1-sulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4S.Na/c14-12(18(15,16)17)6-4-9-3-5-11-10(8-9)2-1-7-13-11;/h1-3,5,7-8,12,14H,4,6H2,(H,15,16,17);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYINDTFXOVTDSK-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CCC(O)S(=O)(=O)[O-])N=C1.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12NNaO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609934-65-7 | |
| Record name | Sodium rac-1-hydroxy-3-(quinolin-6-yl)propanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.241.393 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1-hydroxy-3-(quinolin-6-yl)propane-1-sulfonate typically involves the reaction of quinoline derivatives with sulfonating agents. One common method includes the sulfonation of 6-quinolinepropane with sodium bisulfite under controlled temperature and pH conditions. The reaction is usually carried out in an aqueous medium, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Sodium 1-hydroxy-3-(quinolin-6-yl)propane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of hydroquinoline derivatives.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or amines
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Alkyl halides, amines; often in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Quinoline sulfonic acid derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
Scientific Research Applications
Sodium 1-hydroxy-3-(quinolin-6-yl)propane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of quinoline derivatives.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its stable sulfonate group
Mechanism of Action
The mechanism of action of Sodium 1-hydroxy-3-(quinolin-6-yl)propane-1-sulfonate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the sulfonate group enhances the compound’s solubility and facilitates its interaction with cellular membranes, leading to increased cellular uptake .
Comparison with Similar Compounds
Comparison with Similar Sulfonate Compounds
Structural and Functional Analogues
Compound A: Sodium 2-methylprop-2-ene-1-sulphonate (CAS 1561-92-8)
- Structure : Features a terminal sulfonate group and a methyl-substituted alkene.
- Molecular Weight: Lower than the target compound due to the absence of a bulky quinoline group.
- Reactivity : The alkene moiety enables polymerization or addition reactions, making it useful in industrial polymer synthesis .
- Applications: Primarily employed as a monomer in water-soluble polymers and surfactants.
Compound B: Sodium (2S)-2-((S)-2-(((benzyloxy)carbonyl)amino)-4-methylpentanamido)-1-hydroxy-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate (CAS 1416992-39-6)
- Structure: Contains a pyrrolidin-3-yl group and a benzyloxycarbonyl-protected amino acid side chain.
- Molecular Weight : 507.53 g/mol, significantly higher than the target compound due to its peptide-like substituents.
Key Comparative Data
Functional Implications of Structural Differences
- Quinoline vs.
- Hydrophilicity : The hydroxyl and sulfonate groups in all three compounds confer water solubility, but Compound B’s peptide-like side chains may reduce membrane permeability compared to the target compound’s simpler structure.
- Therapeutic Potential: Compound B’s antiviral activity suggests sulfonates with heterocyclic and amino acid motifs are promising for drug development, a direction that could extend to the quinoline-containing target compound .
Biological Activity
Sodium 1-hydroxy-3-(quinolin-6-yl)propane-1-sulfonate, a compound with the molecular formula C12H14NNaO4S, has garnered attention in the scientific community for its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a quinoline ring attached to a propane sulfonate group , which contributes to its unique properties. The sulfonate group enhances solubility in aqueous environments, facilitating cellular uptake and interaction with biological molecules.
The biological activity of this compound is primarily attributed to its ability to intercalate with DNA. This intercalation disrupts replication and transcription processes, leading to potential anticancer effects. Additionally, the compound's sulfonate group may enhance its interactions with cellular membranes, further promoting its biological efficacy.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Potential
The compound has been investigated for its anticancer properties. Studies show that it can inhibit cell proliferation in certain cancer cell lines, likely due to its DNA-intercalating ability. This characteristic positions it as a candidate for further development in cancer therapeutics.
Fluorescent Probe Applications
Due to its unique structural properties, this compound is being explored as a fluorescent probe in biological imaging. Its fluorescence characteristics make it suitable for tracking cellular processes and studying molecular interactions within live cells.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Efficacy | Demonstrated significant inhibition of Gram-positive and Gram-negative bacteria in vitro. |
| Anticancer Activity | Showed reduced proliferation of cancer cell lines with IC50 values indicating potency comparable to established chemotherapeutics. |
| Fluorescence Properties | Exhibited strong fluorescence under specific excitation wavelengths, making it useful for cellular imaging applications. |
Comparative Analysis with Similar Compounds
This compound can be compared with other quinoline derivatives:
| Compound | Structure | Biological Activity |
|---|---|---|
| 4-Hydroxy-2-quinolones | Similar quinoline structure | Antimicrobial and antiviral activities |
| Quinolinyl-pyrazoles | Quinoline fused with pyrazole | Diverse pharmacological properties including anti-inflammatory effects |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Sodium 1-hydroxy-3-(quinolin-6-yl)propane-1-sulfonate, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves halogenation and alkylation steps. For example, quinoline derivatives can be brominated to yield intermediates like 6-(bromomethyl)quinoline, which undergoes nucleophilic substitution with propane sulfonate precursors. Sodium hydride is often used as a base to facilitate alkylation, followed by hydrolysis and sulfonation . Parallel routes for analogous sulfonates (e.g., using 1-iodopropane or sulfonyl chlorides) may inform reaction optimization .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to confirm the quinoline and sulfonate moieties. Internal standards like 3-(trimethylsilyl)propane-1-sulfonic acid (DSS) enhance spectral resolution .
- Mass Spectrometry : High-resolution MS (HRMS) or LC-MS can verify molecular weight (e.g., exact mass ~301.06 g/mol for related sulfonates) and detect impurities .
- HPLC : Reverse-phase chromatography with UV detection at 254 nm is recommended for purity analysis, using ion-pair reagents (e.g., sodium lauryl sulfate) to improve retention .
Q. What are the standard solubility and stability profiles of this compound under laboratory conditions?
- Methodological Answer : Solubility should be tested in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 4–9). Stability studies require accelerated degradation tests (40°C, 75% RH) monitored via HPLC. Conflicting data can arise from residual moisture or light exposure; thus, storage in desiccators with inert gas is advised .
Advanced Research Questions
Q. How can conflicting solubility data of this compound in different solvent systems be systematically resolved?
- Methodological Answer :
- Phase Solubility Analysis : Conduct systematic titrations in binary solvent systems (e.g., water-ethanol) to map solubility curves.
- Molecular Dynamics Simulations : Predict solvation free energy to identify solvent interactions.
- Experimental Validation : Use dynamic light scattering (DLS) to detect aggregation, which may explain discrepancies .
Q. What strategies optimize the yield of this compound in multi-step syntheses involving halogenated intermediates?
- Methodological Answer :
- Catalyst Screening : Test palladium or copper catalysts for improved C–S bond formation during sulfonation.
- Stepwise Purification : Employ flash chromatography after each step to remove byproducts (e.g., unreacted quinoline derivatives).
- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics .
Q. How does the quinolin-6-yl moiety influence the compound’s biological activity, based on structure-activity relationship (SAR) studies?
- Methodological Answer :
- Comparative SAR : Synthesize analogs with modified quinoline substituents (e.g., 6-cyano or 6-fluoro) and assay for activity (e.g., enzyme inhibition, cellular uptake).
- Computational Docking : Model interactions with biological targets (e.g., LFA-1/ICAM-1) to identify critical binding motifs .
Q. What advanced applications exist for this compound in materials science or biochemical assays?
- Methodological Answer :
- Aggregation-Induced Emission (AIE) : Incorporate into AIE luminogens for bioimaging, leveraging sulfonate-water interactions to enhance fluorescence in aggregated states .
- Buffering Systems : Use as a zwitterionic buffer in capillary electrophoresis (pH 8–10) due to its sulfonate and hydroxyl groups .
Data Contradiction and Resolution
Q. How should researchers address discrepancies in reported stability profiles under varying pH conditions?
- Methodological Answer :
- Controlled Degradation Studies : Perform stability tests in buffered solutions (pH 3–11) at 25°C and 40°C, analyzing degradation products via LC-MS.
- Mechanistic Probes : Use isotopic labeling (O) to trace hydrolysis pathways of the sulfonate group .
Q. What experimental designs mitigate batch-to-batch variability in synthesis?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
